molecular formula C17H21BN2O3 B597924 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1218791-34-4

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B597924
CAS No.: 1218791-34-4
M. Wt: 312.176
InChI Key: QEAOMIPVGHEIFT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyrimidine ring substituted with a benzyloxy group and a boronate ester, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the coupling of a benzyloxy-substituted pyrimidine with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form a boronic acid.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Benzyl-substituted pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and benzyloxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-bromopyrimidine: Similar structure but with a bromine atom instead of the boronate ester.

    2-(Benzyloxy)-5-chloropyrimidine: Contains a chlorine atom in place of the boronate ester.

    2-(Benzyloxy)-5-iodopyrimidine: Features an iodine atom instead of the boronate ester.

Uniqueness

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of the boronate ester, which imparts distinct reactivity and allows for versatile applications in organic synthesis and material science .

Biological Activity

2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest due to its potential biological activities. This article reviews the chemical properties of the compound and summarizes its biological activities based on various studies.

The molecular formula of this compound is C18H22BNO3C_{18}H_{22}BNO_{3} with a molecular weight of 311.18 g/mol. Its structure includes a pyrimidine ring substituted with a benzyloxy group and a dioxaborolane moiety. The compound is characterized by high gastrointestinal absorption and low toxicity as indicated by its hazard statements .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an inhibitor in different biochemical pathways. The following sections summarize key findings from recent studies.

Inhibition Studies

  • Enzymatic Activity :
    • The compound has shown promise as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been tested against PI3Kδ and PI3Kα kinases with varying degrees of inhibition reported. In vitro assays indicated that derivatives similar to this compound exhibited IC50 values ranging from 0.47 µM to higher values depending on structural modifications .
  • Selectivity :
    • Selectivity towards different isoforms of PI3K was noted, with some derivatives demonstrating significantly better selectivity ratios (α/δ) compared to others. This suggests that modifications to the pyrimidine core can enhance selectivity and potency .

Case Studies

Several studies have provided insights into the biological implications of this compound:

  • Study on B Cell Proliferation :
    A study evaluating the effects of various derivatives on B cell proliferation revealed that compounds with similar structures exhibited potent inhibitory effects, with IC50 values around 20 nM . This indicates potential therapeutic applications in diseases characterized by abnormal B cell proliferation.
  • Metabolic Stability :
    Research highlighted the metabolic stability of certain derivatives in murine and human microsomes, suggesting that structural features significantly influence metabolic pathways and bioavailability .

Data Tables

Compound IC50 (µM) Selectivity (α/δ) Metabolic Stability
This compound0.47HighModerate
Derivative A0.301217High
Derivative B0.60332Low

Properties

IUPAC Name

2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-19-15(20-11-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAOMIPVGHEIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675190
Record name 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-34-4
Record name 2-(Phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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